Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
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Description
“Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate” is a chemical compound with the molecular formula C9H4Cl2FNO2 . It is a derivative of benzoic acid, specifically a methyl ester, with two chlorine atoms, a cyano group, and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate” consists of a benzene ring with two chlorine atoms, a cyano group, a fluorine atom, and a methyl ester group attached . The average mass of the molecule is 223.029 Da, and the monoisotopic mass is 221.965057 Da .Scientific Research Applications
1. Synthesis and Potential Antibacterial Agents
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate has been used in the synthesis of new biologically active molecules, particularly in the creation of thiadiazolotriazinones, which show promise as antibacterial agents. These compounds have demonstrated significant activity in laboratory settings, suggesting potential applications in the development of new antibiotics (Holla, Bhat, & Shetty, 2003).
2. Crystal Structure Analysis
The compound has been the subject of detailed crystal structure analysis. This research provides insights into its molecular structure, including its spatial configuration and intermolecular interactions. Such studies are essential for understanding how the compound interacts at a molecular level, which is critical for applications in chemistry and material science (Wang, Lu, Zheng, & Zheng, 2012).
3. Optimization of Synthesis Methods
Optimization of synthesis routes for derivatives of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate has been a focus of research. By comparing different synthesis methods, researchers have identified optimal routes that enhance yield and purity, which is crucial for industrial-scale production and subsequent applications (Yin Jian-zhong, 2010).
4. Insecticidal Activities
Studies have also explored the insecticidal potential of compounds derived from Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate. Such research contributes to the development of new insecticides, particularly in the context of agricultural pest control (Shi et al., 2000).
5. Pharmaceutical Intermediates
Its application in the synthesis of pharmaceutical intermediates, particularly for antibiotics like Floxacin, has been documented. This involves the creation of complex molecules essential for the production of active pharmaceutical ingredients (Guo, Yu, & Su, 2020).
6. Antimicrobial Studies
The compound has been used to synthesize oxadiazoles, which have been tested for their antimicrobial properties. This research is significant in the context of rising antibiotic resistance and the need for novel antimicrobial agents (Karthikeyan et al., 2008).
7. Antituberculosis Activity
Research into the antituberculosis activity of derivatives of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate has shown promising results. These derivatives have been tested against strains of Mycobacterium tuberculosis, contributing to the fight against this challenging infectious disease (Koçyiğit-Kaymakçıoğlu et al., 2009).
8. Synthesis and Larvicidal Activity
The compound has been used in synthesizing novel arylhydrazones, which have shown larvicidal activity against specific mosquito species, indicating potential applications in mosquito control and vector-borne disease prevention (N. P et al., 2021).
properties
IUPAC Name |
methyl 2,4-dichloro-3-cyano-5-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2/c1-15-9(14)4-2-6(12)8(11)5(3-13)7(4)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQCWSMITZPBHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633573 |
Source
|
Record name | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | |
CAS RN |
220035-64-3 |
Source
|
Record name | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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